molecular formula C20H24N4O2 B4427362 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4427362
M. Wt: 352.4 g/mol
InChI Key: HSOZJSYLQVDNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a crucial role in various physiological processes, including the contraction of smooth muscles in blood vessels and the lower urinary tract .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-14-19-15(6-5-8-17(19)25)22-20(21-14)24-12-10-23(11-13-24)16-7-3-4-9-18(16)26-2/h3-4,7,9H,5-6,8,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOZJSYLQVDNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4OC)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinazolinone core, followed by the introduction of the piperazine moiety. The reaction conditions may vary, but common reagents include methoxyphenylpiperazine and appropriate quinazolinone precursors. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazine ring’s secondary amines are nucleophilic sites, enabling alkylation or acylation under mild conditions. For example:

  • Reaction with alkyl halides :

    Compound+R-XNaHCO3,DMF,60CN-alkylated product\text{Compound} + \text{R-X} \xrightarrow{\text{NaHCO}_3, \text{DMF}, 60^\circ\text{C}} \text{N-alkylated product}

    Typical yields range from 65–80% depending on the steric bulk of the alkyl group (R) and reaction time .

Reagent Solvent Temperature Yield
Methyl iodideDMF60°C78%
Benzyl chlorideAcetoneRT65%
  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form stable amides .

Oxidation Reactions

The dihydroquinazolinone core is susceptible to oxidation, particularly at the C7–C8 single bond:

  • Oxidation with KMnO₄ : Converts the dihydroquinazolinone to a fully aromatic quinazolin-5-one derivative:

    \text{Dihydroquinazolinone} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}, \Delta} \text{Quinazolin-5-one} \quad (\text{Yield: 55–70%})

    Over-oxidation to carboxylic acids is mitigated by controlling reaction time.

Acid-Base Reactions

The piperazine nitrogen (pKa ~7.5–8.5) participates in protonation/deprotonation equilibria:

  • Protonation : Forms water-soluble salts (e.g., hydrochloride) in acidic media (pH <5) .

  • Deprotonation : Reacts with strong bases (e.g., NaOH) to generate a conjugate base, enhancing solubility in polar aprotic solvents.

Cross-Coupling Reactions

The aryl groups (methoxyphenyl, quinazolinone) enable transition-metal-catalyzed coupling:

  • Suzuki–Miyaura coupling :

    \text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3, \text{dioxane}} \text{Biaryl product} \quad (\text{Yield: 40–60%})

    Limited by steric hindrance from the methyl group at C4.

Hydrolysis of the Quinazolinone Ring

Under strongly acidic or basic conditions, the lactam ring undergoes hydrolysis:

  • Acidic hydrolysis :

    CompoundHCl (conc.), refluxAnthranilic acid derivative+Piperazine side product\text{Compound} \xrightarrow{\text{HCl (conc.), reflux}} \text{Anthranilic acid derivative} + \text{Piperazine side product}
  • Basic hydrolysis : Slower but yields similar products at elevated temperatures.

Functionalization via Electrophilic Aromatic Substitution

The electron-rich methoxyphenyl group undergoes electrophilic substitution:

  • Nitration :

    \text{Compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4, 0^\circ\text{C}} \text{3-Nitro-methoxyphenyl derivative} \quad (\text{Yield: 50%})

    Regioselectivity is influenced by the methoxy group’s directing effects .

Mechanistic Insights

  • Piperazine reactivity : The piperazine moiety’s conformational flexibility allows it to act as a directing group in metal-catalyzed reactions .

  • Steric effects : The methyl group at C4 hinders electrophilic attacks on the quinazolinone ring, favoring reactivity at the methoxyphenyl substituent.

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Activity
Research has indicated that derivatives of piperazine, including this compound, exhibit significant activity at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. These interactions suggest potential applications in treating psychiatric disorders such as schizophrenia and depression .

2. Antidepressant Properties
Studies have shown that compounds with similar structures can modulate neurotransmitter systems involved in mood regulation. The piperazine moiety is known to enhance serotonergic signaling, which is crucial for antidepressant effects .

3. Neuroprotective Effects
There is emerging evidence that quinazoline derivatives possess neuroprotective properties. The ability of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one to inhibit neuroinflammation and oxidative stress markers suggests its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. The presence of the methoxyphenyl group is critical for enhancing receptor affinity and selectivity. Modifications to the piperazine ring can further improve efficacy and reduce side effects .

Synthesis and Derivatives

The synthesis of this compound involves multi-step synthetic routes that allow for the introduction of various substituents. This flexibility enables the development of a library of derivatives with tailored pharmacological profiles .

Case Studies

Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant-like effects of a series of quinazoline derivatives in animal models. The results demonstrated that certain derivatives showed significant reductions in depressive-like behaviors, supporting their potential use as novel antidepressants.

Case Study 2: Neuroprotection in Animal Models
In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in decreased neuronal cell death and improved behavioral outcomes compared to control groups. This highlights its potential as a therapeutic agent for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses. The compound acts as an antagonist, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine. This blockade results in the relaxation of smooth muscles, particularly in blood vessels and the lower urinary tract, leading to therapeutic effects in conditions like hypertension and benign prostate hyperplasia .

Comparison with Similar Compounds

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:

Biological Activity

The compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a hybrid molecule that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H22N4OC_{18}H_{22}N_4O with a molecular weight of approximately 314.39 g/mol. It features a quinazoline core, which is known for various pharmacological properties, including antitumor and neuroprotective effects.

  • Serotonergic Activity : The presence of the piperazine moiety suggests potential interactions with serotonin receptors (5-HT1A and 5-HT2A). Studies have indicated that derivatives containing this structure can exhibit high affinity for these receptors, which are crucial in mood regulation and cognitive functions .
  • Neuroprotective Effects : Research indicates that compounds similar to this quinazoline derivative can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are involved in neurodegenerative diseases like Alzheimer's. For instance, related compounds have shown IC50 values in the low micromolar range for BuChE inhibition, indicating significant neuroprotective potential .
  • Anticancer Properties : The compound's structure allows it to interact with various cellular pathways involved in cancer proliferation. Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that the quinazoline scaffold may play a role in inhibiting tumor growth .

Case Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of related compounds on scopolamine-induced memory impairment in mice. The results demonstrated that these compounds improved learning and memory deficits significantly compared to controls, likely through their action on cholinergic systems .

Case Study 2: Anticancer Activity

In vitro assays showed that derivatives of the compound exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Quinazoline Ring : Modifications at the 4-position significantly affect AChE inhibition potency.
  • Piperazine Modifications : Altering the piperazine substituents can enhance affinity for serotonin receptors, impacting both serotonergic activity and potential antidepressant effects.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionImproved memory in animal models
AChE InhibitionIC50 values < 10 μM
CytotoxicitySignificant against cancer lines
Serotonin Receptor BindingHigh affinity for 5-HT1A/5-HT2A

Q & A

Basic: How can the synthesis of this compound be optimized for yield and purity?

Methodological Answer:
Synthesis optimization involves selecting appropriate coupling agents, catalysts, and purification steps. For example, in analogous piperazine-containing compounds, reactions using triethylamine as a base and acetonitrile for crystallization have improved yields (86%) and purity . Key steps include:

  • Reagent Ratios: A 1:2.6 molar ratio of the core scaffold to the 2-methoxyphenylpiperazine derivative ensures complete substitution .
  • Purification: Water-based recrystallization removes unreacted intermediates, while vacuum drying minimizes solvent residues .
  • Monitoring: Thin-layer chromatography (TLC) or HPLC can track reaction progress and identify byproducts.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures structural confirmation:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbon frameworks .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., expected [M+H]+^+ for C22_{22}H27_{27}N5_5O2_2: 401.2) and fragments .
  • IR Spectroscopy: Stretching frequencies for carbonyl (1650–1700 cm1^{-1}) and piperazine C-N bonds (1250–1350 cm^{-1) validate functional groups .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Stability studies require controlled degradation experiments:

  • pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., hydrolysis of the quinazolinone ring) .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. Accelerated stability testing (40–60°C) predicts shelf-life .

Advanced: What strategies resolve crystallographic data contradictions in piperazine-containing analogs?

Methodological Answer:
Crystallographic challenges arise from conformational flexibility in the piperazine ring. Solutions include:

  • Low-Temperature Data Collection: Reduces thermal motion artifacts (e.g., studies at 100 K improved resolution for 4-(2-methoxyphenyl)piperazin-1-ium derivatives) .
  • Density Functional Theory (DFT): Computational modeling aligns experimental bond lengths/angles with theoretical predictions, resolving ambiguities .
  • Synchrotron Radiation: High-intensity X-rays enhance weak diffraction signals in large unit cells .

Advanced: How can in silico modeling predict the compound’s receptor binding affinity?

Methodological Answer:
Molecular docking and dynamics simulations guide target identification:

  • Docking Software (AutoDock Vina, Schrödinger): Screen against receptors (e.g., 5-HT1A_{1A}, dopamine D2_2) using the compound’s 3D structure. Parameterize the methoxyphenyl group for π-π stacking and hydrogen bonding .
  • Free Energy Calculations (MM/PBSA): Estimate binding energies (ΔG) to prioritize high-affinity targets .
  • Pharmacophore Mapping: Align the quinazolinone core and piperazine moiety with known active sites .

Advanced: What experimental designs mitigate off-target effects in pharmacological studies?

Methodological Answer:

  • Selective Receptor Panels: Test against a broad panel (e.g., 50+ GPCRs, kinases) to identify cross-reactivity .
  • Knockout Models: Use CRISPR-edited cell lines lacking specific receptors (e.g., 5-HT1A_{1A}) to isolate mechanism-of-action .
  • Metabolite Screening: LC-MS/MS identifies active metabolites that may contribute to off-target activity .

Advanced: How can researchers reconcile conflicting bioactivity data across studies?

Methodological Answer:
Contradictions often stem from assay variability. Mitigation strategies include:

  • Standardized Protocols: Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and receptor binding (radioligand displacement) .
  • Positive/Negative Controls: Use reference compounds (e.g., WAY-100635 for 5-HT1A_{1A} assays) to calibrate results .
  • Meta-Analysis: Aggregate data from multiple studies (e.g., IC50_{50} values) and apply statistical weighting to resolve outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.